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Grgdspc

Cat. No.: B1343802
M. Wt: 690.7 g/mol
InChI Key: OBPKIOQCZVIMAC-UHFFFAOYSA-N
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Description

Peptidic Nature and Sequence Context

GRGDSPC is a linear peptide composed of seven amino acids linked by peptide bonds. The sequence, in one-letter code, is this compound, corresponding to Glycine-Arginine-Glycine-Aspartic acid-Serine-Proline-Cysteine. cpcscientific.comantibodies-online.comgenscript.com The presence of a cysteine residue at the C-terminus is notable, as it contains a thiol group (sulfhydryl group) targetmol.comtargetmol.commedchemexpress.commedchemexpress.com. This thiol group can be utilized for chemical modifications, such as conjugation to other molecules or surfaces, or for forming disulfide bonds, potentially leading to cyclic structures or dimerization, although the linear form is commonly studied. psu.edu The molecular formula of this compound is C₂₅H₄₂N₁₀O₁₁S₁, and its molecular weight is approximately 690.73 g/mol . cpcscientific.com

The sequence context of the RGD motif within this compound, flanked by Glycine at the N-terminus and Serine, Proline, and Cysteine at the C-terminus, influences its conformation and presentation, which can affect its binding affinity and specificity to different integrin receptors.

Derivation and Significance of the RGD Motif

The RGD motif (Arginine-Glycine-Aspartic acid) is a fundamental cell recognition sequence. Its significance was first elucidated in the early 1980s by Erkki Ruoslahti and Michael Pierschbacher, who identified it as the minimal sequence in fibronectin required for cell attachment. wikipedia.orgcellgs.com Through the synthesis and testing of various peptides derived from fibronectin, they demonstrated that only peptides containing the RGD sequence could promote cell attachment to a substrate. wikipedia.org Furthermore, soluble RGD-containing peptides were shown to inhibit cell attachment to fibronectin-coated surfaces, highlighting the RGD sequence as the key binding site. wikipedia.org

The RGD motif is now recognized as a common cell attachment site present in a wide array of adhesive extracellular matrix and blood proteins, including vitronectin, fibrinogen, osteopontin, and laminin, in addition to fibronectin. wikipedia.orgcellgs.comnih.gov Its discovery revolutionized the understanding of cell adhesion and provided a powerful tool for investigating cell-matrix interactions.

Overview of this compound's Role in Cellular Recognition Phenomena

This compound's primary role in cellular recognition stems from the ability of its embedded RGD motif to interact with integrins. Integrins are a superfamily of transmembrane receptors that mediate cell-cell and cell-extracellular matrix interactions. nih.govnih.gov Nearly half of the over 20 known integrins recognize the RGD sequence in their ligands. nih.gov This recognition is crucial for various cellular processes, including cell adhesion, migration, spreading, proliferation, differentiation, and apoptosis. nih.govnih.gov

Research findings highlight this compound's application in modulating cellular behavior. For instance, thiolated this compound peptides have been conjugated to biomaterials like acrylated dextran (B179266) hydrogels to regulate the interactions of human mesenchymal stem cells (hMSCs). targetmol.commedchemexpress.comglpbio.com Studies have shown that incorporating this compound into hydrogels can enhance cell adhesion and promote osteogenic differentiation of encapsulated hMSCs, demonstrating its potential in tissue engineering and regenerative medicine. targetmol.comglpbio.com

Furthermore, this compound has been used in studies investigating pathogen-host interactions. Research on Treponema pallidum, the bacterium causing syphilis, demonstrated that this compound specifically inhibited the acquisition of the cell-binding domain of fibronectin by the bacterium and reduced treponemal adherence to host cells. psu.edu This finding implicated the this compound sequence as a recognition site for T. pallidum cytadherence, showcasing the peptide's utility in understanding infectious diseases. psu.edu

The ability of this compound to serve as a targeted non-viral gene delivery vector has also been explored, attributed to its ease of synthesis, high efficiency, and low cytotoxicity. antibodies-online.comgenscript.comtargetmol.com This suggests its potential in therapeutic applications requiring targeted cellular uptake.

The interaction between RGD peptides and integrins involves specific molecular contacts. The guanidine (B92328) group of Arginine forms a salt bridge with a conserved aspartic acid residue on the integrin's α subunit, while the carboxylate group of the Aspartic acid residue in RGD coordinates with a metal ion-dependent adhesion site on the integrin's β subunit. nih.gov While the core RGD sequence is critical, the surrounding amino acids, as in this compound, and the peptide's conformation (linear versus cyclic) can influence the binding affinity and specificity to different integrin subtypes. nih.govnih.gov For example, cyclic RGD peptides have been shown to display higher activity compared to linear ones in some contexts. nih.gov Studies have also indicated that RGD peptides can interact with integrins beyond the well-known αvβ3 and αvβ5, including α3β1, α8β1, αvβ1, αvβ6, and αvβ5. nih.gov

The versatility of this compound in mimicking ECM protein domains and its specific interaction with integrins make it a valuable tool for fundamental research into cell adhesion mechanisms and for applied research in biomaterial design, drug delivery, and understanding pathogen-host interactions.

Here is a summary of key properties of this compound:

PropertyValue
Sequence (1-letter)This compound
Sequence (3-letter)Gly-Arg-Gly-Asp-Ser-Pro-Cys
Molecular FormulaC₂₅H₄₂N₁₀O₁₁S₁
Molecular Weight~690.73 g/mol
NatureHeptapeptide (B1575542), Thiolated peptide
CAS Registry Number[126646-79-5]

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H42N10O11S B1343802 Grgdspc

Properties

IUPAC Name

3-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[1-[2-[(1-carboxy-2-sulfanylethyl)carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42N10O11S/c26-8-17(37)31-12(3-1-5-29-25(27)28)20(41)30-9-18(38)32-13(7-19(39)40)21(42)33-14(10-36)23(44)35-6-2-4-16(35)22(43)34-15(11-47)24(45)46/h12-16,36,47H,1-11,26H2,(H,30,41)(H,31,37)(H,32,38)(H,33,42)(H,34,43)(H,39,40)(H,45,46)(H4,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPKIOQCZVIMAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42N10O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

690.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Interactions and Recognition Mechanisms of Grgdspc

Integrin Receptor Binding Specificity

Interaction with αvβ3 and αvβ5 Integrins

Integrins αvβ3 and αvβ5 are key receptors involved in processes such as angiogenesis and are known to bind ligands containing the RGD sequence. imrpress.comnih.gov The GRGDSPC peptide, through its RGD motif, can interact with both of these integrin subtypes. However, the binding characteristics can be influenced by the surrounding amino acid sequence. Research has shown that the two amino acid residues at the C-terminus of the RGD motif can affect the affinity for integrin αvβ5. nih.gov For instance, certain sequences are required for αvβ5-mediated cell adhesion, while αvβ3-mediated adhesion is not affected by these specific C-terminal residues. nih.gov

Cyclic RGD peptides have been developed to inhibit the function of αvβ3 and αvβ5 integrins, demonstrating the accessibility of these receptors to RGD-based ligands. nih.gov Studies screening macrocyclic RGD-peptide libraries have been conducted to develop ligands with improved affinity and selectivity for αvβ3 over αvβ5, highlighting the therapeutic potential of targeting these specific integrins. nih.gov

Integrin SubtypeBinding Characteristics with RGD PeptidesKey Research Findings
αvβ3 Binds to the RGD motif. Binding is less dependent on the C-terminal flanking sequence compared to αvβ5. nih.govOriginally identified as a vitronectin receptor, it also binds to fibronectin and other ECM proteins via the RGD motif. nih.govimrpress.com It is a primary target for RGD-functionalized nanoparticles in cancer models. lifetein.com
αvβ5 Binds to the RGD motif. Affinity is significantly influenced by the two amino acid residues C-terminal to the RGD sequence. nih.govInhibition of αvβ5 (along with αvβ3) has been shown to perturb morphogenetic events in the human pancreas. nih.gov Specific peptide sequences can be engineered for enhanced integrin αvβ5 binding activity. nih.gov

Competitive Binding with Extracellular Matrix Proteins

The primary mechanism by which soluble RGD peptides like this compound exert their biological effects is through competitive inhibition of the binding of ECM proteins to their integrin receptors. lifetein.com ECM proteins such as fibronectin, vitronectin, fibrinogen, and osteopontin contain the RGD sequence as their principal integrin-binding domain. nih.gov By presenting the RGD motif, soluble this compound can occupy the ligand-binding site on integrins, thereby preventing the attachment of cells to the ECM. nih.govmedchemexpress.com

This competitive binding has been demonstrated in various studies. For example, the GRGDSP peptide can inhibit integrin binding to both fibronectin and vitronectin, leading to an increase in microvascular permeability, which underscores the importance of integrin-matrix interactions in maintaining endothelial barrier function. nih.gov Similarly, competitive peptide inhibition studies confirm that cell adhesion to artificial ECM proteins containing the RGD domain is sequence-specific and can be disrupted by soluble RGD peptides in a concentration-dependent manner. stanford.edunih.gov

Differential Binding to αIIbβ3, αVβ3, and α5β1 Integrins

While the RGD motif is a common recognition site, different integrin subtypes exhibit distinct binding preferences and requirements.

αIIbβ3: This integrin, found predominantly on platelets, is crucial for platelet aggregation. It binds to fibrinogen via RGD sequences and is a major target in anti-thrombotic therapies. nih.gov

αVβ3: This integrin binds to a wide range of ECM proteins, including vitronectin and fibronectin. nih.gov Its binding to fibronectin occurs exclusively via the RGD site in the central cell-binding domain. nih.gov

α5β1: This integrin is a primary receptor for fibronectin. researchgate.net Unlike αVβ3, its binding to fibronectin is not solely dependent on the RGD sequence; it also requires a "synergy" region (PHSRN) located elsewhere in the fibronectin molecule for high-affinity binding. nih.govmdpi.com

This differential recognition allows for the design of RGD-based ligands with selectivity for specific integrin subtypes. For instance, high selectivity for αIIbβ3 is a key feature of some therapeutic agents. nih.gov The structural basis for this selectivity often lies in the conformation of the RGD loop, which can favor interaction with one integrin over another. nih.gov

Integrin SubtypePrimary Ligand(s)Binding Site Characteristics
αIIbβ3 FibrinogenRecognizes RGD sequences. nih.gov
αVβ3 Vitronectin, FibronectinBinds exclusively to the RGD site in fibronectin. nih.gov
α5β1 FibronectinRequires both the RGD site and a "synergy" region for high-affinity binding. nih.govmdpi.com

Influence of Peptide Conformation on Integrin Affinity

The binding affinity and selectivity of RGD peptides for different integrin subtypes are strongly influenced by the peptide's conformation. lifetein.comnih.gov Factors such as whether the peptide is linear or cyclic, the specific amino acids flanking the RGD motif, and the resulting secondary structure play a critical role in determining its interaction with integrin receptors. lifetein.comnih.gov

Cyclic RGD peptides, for instance, are often more stable in vivo and can be designed to have higher affinity and selectivity for specific integrins compared to their linear counterparts. nih.gov The conformational constraints imposed by cyclization can lock the RGD motif into a geometry that is optimal for binding to the ligand pocket of a particular integrin. Studies have shown that the rigidity or focused flexibility of the RGD loop is a key determinant of binding specificity. nih.gov A flexible RGD loop may allow for binding to multiple integrins, whereas a more rigid conformation can confer high specificity for a single integrin subtype. nih.gov This principle is used to design RGD peptides that can selectively target integrins like αvβ3. nih.govnih.gov

Interactions with Fibronectin and Vitronectin Receptors

This compound and related peptides directly interact with the receptors for fibronectin and vitronectin, as these receptors belong to the integrin family and recognize the RGD sequence. lifetein.comnih.gov The fibronectin receptor (e.g., α5β1) and the vitronectin receptor (e.g., αvβ3) can both recognize the Gly-Arg-Gly-Asp-Ser-Pro peptide sequence. nih.govbohrium.com

Mechanisms of Cell Adhesion Mediation

The this compound peptide mediates cell adhesion by mimicking the function of RGD-containing ECM proteins. lifetein.comnih.gov When immobilized on a surface, this compound provides a substrate for integrin binding, which initiates a cascade of events leading to cell attachment and spreading. lifetein.comresearchgate.net

The process of integrin-mediated cell adhesion is a complex biological reaction that involves several overlapping stages: researchgate.net

Cell Attachment: Integrins on the cell surface bind to the immobilized RGD motifs. The density of these motifs can influence the efficiency of initial cell attachment. nih.gov

Integrin Clustering and Spreading: Ligand binding triggers the clustering of integrin receptors. This clustering is a critical step in integrin activation and initiates downstream signaling. nih.gov This leads to the reorganization of the cell's cytoskeleton and subsequent cell spreading. stanford.edu

Actin-Skeleton Formation: Intracellular signaling pathways are activated, leading to the formation of actin stress fibers. researchgate.net

Focal Adhesion Formation: The clustered integrins, along with associated cytoskeletal and signaling proteins, assemble into structures known as focal adhesions. lifetein.comresearchgate.net These structures serve as mechanical links between the ECM and the cell's cytoskeleton and are crucial for transmitting signals that regulate cell behavior, including migration, proliferation, and survival. researchgate.net

Soluble this compound, in contrast, inhibits cell adhesion by competitively blocking these integrin-ligand interactions, preventing the formation of stable cell-matrix attachments. lifetein.com

Role in Thiolated Cell Adhesion

The terminal cysteine residue of the this compound peptide provides a free thiol group, which is instrumental for its function in promoting thiolated cell adhesion. This thiol group can readily form covalent bonds with various surfaces, such as gold or maleimide-functionalized biomaterials, through thiol-acrylate reactions or disulfide chemistry. abcam.com This immobilization strategy is crucial for presenting the RGD motif to cells in a stable and accessible manner.

Once immobilized, the this compound peptide supports integrin engagement, leading to the formation of focal adhesions and the initiation of downstream signaling cascades that regulate cell attachment and spreading. abcam.com The ability to control the density and spatial arrangement of the immobilized peptide on a substrate allows for the precise modulation of cell adhesion and subsequent cellular functions. Research has demonstrated that NIH 3T3 fibroblasts can adhere to gold surfaces modified with a thiol-functionalized RGD peptide. nih.gov This process of adhesion is dynamic and can be manipulated, highlighting the utility of the thiol linkage in creating responsive biomaterials. nih.gov

The efficiency of the thiol-mediated conjugation of this compound to biomaterials has been quantified in various studies. For instance, when conjugated to acrylated dextran (B179266), the reaction kinetics are significantly faster compared to methacrylated dextran. medchemexpress.comnorthwestern.edu

This compound Concentration (mg/g of modified DEX)Conjugation TimeConjugation Efficiency with Acrylated Dextran (DEX-MAES)Conjugation Efficiency with Methacrylated Dextran (DEX-HEMA)
515 min105.40%0.73%
1015 min94.10%15.78%
2015 min87.45%18.42%
101 hComplete35.66%
203 hComplete32.53%

Regulation of Mesenchymal Stem Cell Interactions

The this compound peptide is a key regulator of mesenchymal stem cell (MSC) interactions with their microenvironment. By incorporating this compound into biomaterials, it is possible to create scaffolds that mimic the natural extracellular matrix and influence MSC behavior. The RGD sequence within the peptide facilitates the binding of MSCs through the α5β1 integrin complex. nih.gov

Studies have shown that this compound-functionalized hydrogels can be used to control the adhesion and spreading of human mesenchymal stem cells (hMSCs). medchemexpress.comnorthwestern.edu The presentation of the RGD motif is critical; for example, clustering the RGD peptide within a hydrogel can lead to significant differences in MSC spreading and integrin expression. nih.gov Furthermore, the GRGDSP motif has been identified as a requirement for the selection of MSC-like cells from spontaneously differentiated human embryonic stem cells, acting via integrin α5β1. oup.com

While RGD peptides alone can promote MSC attachment, they may not be sufficient to induce full cell spreading on certain materials like hydroxyapatite. mdpi.com However, when combined with serum proteins, low concentrations of RGD can additively stimulate MSC attachment and spreading. mdpi.com Interestingly, at high concentrations, RGD can become inhibitory to both cell attachment and spreading on surfaces coated with serum proteins. mdpi.com

Promotion of Adhesion and Proliferation in Various Cell Lines

The this compound peptide has demonstrated a broad utility in promoting the adhesion and proliferation of a variety of cell lines. The underlying mechanism involves the interaction of the RGD motif with integrins on the cell surface, which in turn stimulates signaling pathways that govern cell attachment, growth, and division.

For instance, poly(dimethylsiloxane) (PDMS) surfaces conjugated with RGD peptides have been shown to enhance the adhesion, proliferation, and collagen production of human skin fibroblasts (HSFs). nih.gov Similarly, neural stem cells (NSCs) exhibit adhesion when cultured on surfaces functionalized with a linear GRGDSP peptide, although a stably adhered phenotype might require other forms of the RGD peptide. wikipedia.org The density of the RGD peptide on a surface is a critical parameter, with cell adhesion and spreading of endothelial cells increasing with GRGDSP surface density up to a certain plateau. cellgs.com

The following table summarizes the effects of GRGDSP on different cell lines:

Cell LineSubstrate/BiomaterialObserved Effects
Human Skin Fibroblasts (HSFs)Poly(dimethylsiloxane) (PDMS)Promoted adhesion, proliferation, and collagen production. nih.gov
Neural Stem Cells (NSCs)Lipid bilayersPromoted adhesion. wikipedia.org
Bovine Capillary Endothelial CellsSelf-assembled monolayers on goldAttachment and spreading observed at GRGDSP surface densities as low as 0.00001 mole fraction. researchgate.net
Human Umbilical Vein Endothelial Cells (HUVECs)Decellularized pancreatic scaffoldsSupported survival and accelerated proliferation.

Influence on Endothelial Cell Attachment and Angiogenesis

The this compound peptide plays a crucial role in modulating endothelial cell behavior, particularly attachment and the subsequent process of angiogenesis (the formation of new blood vessels). By modifying the surfaces of cardiovascular implants and tissue engineering scaffolds with this compound, it is possible to promote re-endothelialization, a key factor in preventing thrombosis and ensuring the long-term success of such implants. cellgs.com

Covalent coupling of this compound to decellularized pancreatic scaffolds has been shown to significantly improve the survival and proliferation of human umbilical vein endothelial cells (HUVECs) and enhance angiogenesis both in vitro and in vivo. The density of the immobilized GRGDSP peptide on a surface influences endothelial cell adhesion and spreading, with a plateau effect observed at certain concentrations. cellgs.com Even a low density of GRGDSP is sufficient to activate the extracellular signal-regulated kinase (ERK), a key signaling molecule involved in cell proliferation. cellgs.com

While GRGDSP density can significantly impact endothelial cell adhesion and migration, its effect on the proliferation rate is less pronounced, suggesting that a certain level of cell spreading is sufficient to support cell division. cellgs.com

Host-Pathogen Recognition Pathways

The RGD sequence, being a fundamental motif for cell adhesion in host organisms, is also a target for pathogens seeking to attach to and invade host tissues. The this compound peptide, by mimicking this natural recognition site, can interfere with these host-pathogen interactions.

Competition with Fibronectin for Microbial Adhesion

Fibronectin, a major component of the extracellular matrix, contains the RGD sequence and is often exploited by bacteria as a binding site to facilitate their adhesion to host cells. medchemexpress.com The this compound peptide can act as a competitive inhibitor, blocking the binding of bacteria to fibronectin and thereby reducing microbial adhesion.

A study on Streptococcus mitis demonstrated that pretreatment of the bacteria with a synthetic RGD-containing peptide reduced their binding to fibronectin-coated surfaces by 76%. medchemexpress.com In contrast, a control peptide with a substituted sequence (RGE) showed no inhibitory effect, highlighting the specificity of the RGD-mediated interaction. medchemexpress.com This suggests that synthetic RGD peptides could be valuable in preventing bacterial colonization on host surfaces where fibronectin is a key attachment factor. medchemexpress.com

Inhibition of Cytadherence Mechanisms

The adherence of pathogens to host cells, or cytadherence, is a critical first step in the infection process for many microorganisms. The this compound peptide and other RGD-containing molecules can effectively inhibit these cytadherence mechanisms by blocking the interaction between microbial adhesins and host cell receptors.

For example, research has shown that an RGD peptide can inhibit the adherence and subsequent infection of the microsporidian parasite Encephalitozoon intestinalis to host cells. By pre-incubating host cell monolayers with the RGD peptide, a dose-dependent reduction in the number of adherent spores was observed. This inhibitory effect underscores the potential of RGD-based strategies to prevent infections by pathogens that rely on RGD-mediated attachment to host cells.

Biological Activities and Functional Modulation by Grgdspc

Regulation of Cellular Processes in In Vitro Models

The immobilization of GRGDSPC onto biomaterial surfaces provides a powerful tool to direct cellular behavior in controlled laboratory settings. By presenting a specific adhesive ligand, researchers can dissect the intricate signaling pathways that govern cell fate decisions, including differentiation, proliferation, and adhesion.

Modulation of Mesenchymal Stem Cell Differentiation

The this compound peptide is instrumental in regulating the interactions between human mesenchymal stem cells (hMSCs) and their synthetic microenvironments, such as photocrosslinkable hydrogels. medchemexpress.com The concentration of the RGD motif on a substrate can significantly influence the differentiation status of MSCs. nih.gov Studies have shown that the morphology and differentiation states of MSCs can be modulated by controlling the bio-adhesive signals of a substrate. nih.gov For instance, on hydrogels with a low concentration of RGD peptides, hMSCs tend to form three-dimensional spheroids and maintain a stronger stemness phenotype. nih.gov Conversely, a higher RGD concentration promotes cell spreading, faster proliferation, and a commitment towards osteogenic differentiation. nih.gov This demonstrates that the presentation of the RGD sequence within this compound can be a critical parameter in guiding the lineage commitment of MSCs. nih.gov

Enhancement of Osteogenic Differentiation

The RGD sequence within peptides like this compound is a known promoter of osteogenic differentiation. core.ac.uk When conjugated to biomaterials, these peptides can enhance the commitment of stem cells towards the osteoblastic lineage. nih.gov The concentration of the RGD peptide has been shown to be a key factor, with higher concentrations leading to significantly greater alkaline phosphatase activity, an early marker of osteogenesis. nih.gov While the RGD peptide alone can act as a mild promoter of osteogenic differentiation in vitro core.ac.uk, its effects can be synergistic with other signaling molecules. It is suggested that RGD-functionalized surfaces may promote osteogenic differentiation of human bone marrow mesenchymal stem cells (hBMSCs) in the presence of soluble osteogenic factors. core.ac.uk However, some studies have also shown that RGD and BMP-2 mimetic peptides can act synergistically to enhance hBMSC osteogenesis even without the addition of osteogenic supplements in the media. core.ac.uk Interestingly, one study noted that a related peptide, GCRGYGRGDSPG, could reduce the enhancement of osteoblast differentiation on certain coated titanium surfaces, suggesting that the context of the peptide presentation is crucial. nih.gov

Impact on Hematopoietic Progenitor Cell Expansion

Current research available does not provide specific details on the direct impact of the this compound peptide on the expansion of hematopoietic progenitor cells. While the expansion of these cells is a critical area of research for applications like bone marrow transplantation nih.govmdpi.com, the specific role of this compound in this process has not been elucidated in the provided context.

Influence on Bone Marrow Stromal Cell Adhesion

The modification of biomaterial scaffolds with RGD-containing peptides significantly enhances the adhesion of bone marrow stromal cells (BMSCs). nih.gov This improved attachment is a critical first step for subsequent cellular functions such as proliferation and differentiation. Immobilizing Arg-Gly-Asp (RGD) peptides on polycaprolactone (B3415563) (PCL) surfaces has been shown to markedly improve BMSC adhesion, particularly in serum-free culture conditions. nih.gov This enhanced adhesion is mediated by the binding of the RGD sequence to integrin receptors on the cell surface, which in turn initiates signaling cascades that influence cell behavior. nih.gov The interaction is specific, as the attachment of osteoblasts can be competitively inhibited by a soluble peptide, indicating a ligand-specific interaction with the hydrogel. nih.gov

Integrative Responses in Engineered Biological Systems

Beyond fundamental in vitro studies, this compound is being integrated into more complex, engineered biological systems to create functional tissues. Its ability to promote cell adhesion and signaling is being harnessed to improve the performance of tissue-engineered constructs.

Promotion of Re-endothelialization in Decellularized Scaffolds

A significant challenge in tissue engineering is the effective re-endothelialization of decellularized scaffolds to create functional vascular networks. frontiersin.org The this compound peptide has emerged as a promising tool to address this challenge. By conjugating this compound to the vasculature of decellularized pancreatic scaffolds, researchers have demonstrated an enhanced ability to cover the vessel walls with human umbilical vein endothelial cells (HUVECs). nih.gov These this compound-conjugated scaffolds not only support the survival of HUVECs but also accelerate their proliferation. nih.gov This leads to significantly improved angiogenesis compared to untreated scaffolds. nih.gov The mechanism behind this is believed to be related to the upregulation of integrins such as αvβ3, α5β1, and αIIbβ3, which promotes endothelial cell recruitment and the formation of a functional endothelium. frontiersin.org This approach shows great potential for the generation of functional, bioengineered tissues suitable for long-term transplantation. nih.gov

Support for Cell Survival and Proliferation on Functionalized Surfaces

The immobilization of this compound onto biomaterial surfaces is a key strategy to enhance their biocompatibility and promote cellular interaction. The peptide sequence Arg-Gly-Asp (RGD) is a principal cell adhesion motif found in extracellular matrix (ECM) proteins like fibronectin. By mimicking this natural signal, this compound-functionalized surfaces can significantly improve the attachment, survival, and proliferation of various cell types.

Research has demonstrated that scaffolds conjugated with this compound can support the survival and accelerate the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov Similarly, studies on interpenetrating polymer networks (IPN) grafted with the related peptide GRGDSP showed that endothelial cell (EC) adhesion and spreading increased with the peptide's surface density. nih.gov While the rate of EC proliferation was not highly sensitive to the peptide density, the initial adhesion and spreading at lower densities were sufficient to maintain cell proliferation. nih.gov

The physical presentation of the RGD motif on a surface also plays a crucial role. Vertically and spatially controlled RGD nanopillar arrays have been shown to be highly effective for promoting cellular attachment, spreading, and proliferation for cell lines including PC12, HeLa, and HEK293T, attributed to an arrangement that mimics in vivo conditions. sogang.ac.krnih.gov These findings underscore the peptide's ability to transform biologically inert surfaces into bioactive platforms that actively support cell life and growth.

Functionalized Surface/ScaffoldCell TypeObserved EffectsReference
This compound-conjugated decellularized pancreatic scaffoldsHuman Umbilical Vein Endothelial Cells (HUVECs)Supported survival and accelerated proliferation nih.gov
GRGDSP-grafted interpenetrating polymer network (IPN)Endothelial Cells (ECs)Increased cell adhesion and spreading with density; proliferation maintained even at low density nih.gov
RGD nanopillar arrays on gold surfacesPC12, HeLa, HEK293TEnhanced cellular attachment, spreading, and proliferation sogang.ac.krnih.gov
RGD-functionalized Polyether Ether Ketone (PEEK)NIH/3T3 FibroblastsIncreased cell viability, attachment, spreading, and proliferation uacj.mx

Effects on Angiogenesis in Bioengineered Tissues

Angiogenesis, the formation of new blood vessels, is a critical process for the success of engineered tissues, as it ensures the supply of oxygen and nutrients necessary for cell survival and tissue integration. This compound plays a significant role in promoting this process by mediating the adhesion and migration of endothelial cells, which are fundamental steps in vessel formation.

In the context of tissue engineering, this compound-functionalized scaffolds have shown great promise. For instance, decellularized pancreatic scaffolds conjugated with this compound demonstrated significantly improved angiogenesis in both in vitro and in vivo experiments, highlighting the peptide's potential for generating functional, vascularized bioengineered tissues. nih.gov The mechanism is linked to the peptide's ability to enhance the re-endothelialization of scaffold vasculatures. nih.gov

While RGD-based peptides can have an anti-angiogenic effect in the context of cancer by targeting integrins on tumor-associated endothelial cells, their role in regenerative medicine is primarily pro-angiogenic. nih.govsigmaaldrich.comnih.gov By providing a synthetic mimic of the natural ECM, this compound encourages endothelial cells to adhere, migrate, and organize into capillary-like structures, a process essential for vascularizing engineered constructs. This effect is often synergistic with angiogenic growth factors like Vascular Endothelial Growth Factor (VEGF), which also plays a key role in inducing the proliferation and migration of endothelial cells. mdpi.comresearchgate.net

Molecular Level Functional Studies

Inhibition of Tumor Cell Adherence to Endothelial Cells

At the molecular level, the RGD sequence is a key player in the interaction between cells and the ECM, a process often hijacked by cancer cells during metastasis. RGD-containing peptides can interfere with these interactions. Integrins, particularly αvβ3, are often overexpressed on activated endothelial cells in the tumor neovasculature and on various tumor cells themselves. researchgate.net

By binding to these integrins, RGD peptides can competitively inhibit the adhesion of tumor cells to the endothelial lining of blood vessels, a critical step in the metastatic cascade. nih.gov Studies have shown that nanoparticles grafted with RGD peptides can specifically target the tumor endothelium. ucl.ac.be This targeting capability is due to the peptide's binding to αvβ3 integrins. Competition assays have confirmed this specificity, where the binding of RGD-grafted nanoparticles to HUVECs was strongly inhibited by an excess of free RGD peptide or an anti-αvβ3 integrin antibody. ucl.ac.be This demonstrates the potential of this compound and its analogues to disrupt the physical link between circulating tumor cells and the vessel wall, thereby interfering with a key metastatic event.

Impact on Platelet Aggregation Assays

The RGD sequence is also central to hemostasis, the process that causes bleeding to stop. One of the key events in hemostasis is platelet aggregation, which is mediated by the binding of fibrinogen to the integrin GPIIb/IIIa (also known as αIIbβ3) on the surface of activated platelets. Since fibrinogen contains an RGD sequence that facilitates this binding, RGD-mimetic peptides like this compound can act as competitive inhibitors.

In platelet aggregation assays, such as Light Transmittance Aggregometry (LTA), RGD-containing peptides have been shown to be potent inhibitors. They function by blocking the fibrinogen binding site on the αIIbβ3 integrin, thus preventing the cross-linking of platelets that leads to the formation of a thrombus. The inhibitory effect is dose-dependent. For example, the related peptide GRGDS has been shown to inhibit ADP-induced platelet aggregation with a 50% inhibitory concentration (IC50) of approximately 100 µM. nih.gov The potency of these peptides highlights their direct impact on the molecular machinery of platelet aggregation.

PeptideAssay TypeAgonistFinding / IC50 ValueReference
GRGDSPlatelet-rich plasma aggregationADPIC50 = 100 µM nih.gov
GRGDSPAInhibition of 125I-fibronectin binding to plateletsThrombinIC50 = 8.1 +/- 0.9 µM nih.gov
RGD-7 (disintegrin-derived)Platelet aggregationADPIC50 = 0.5 µM researchgate.net

Structural Variations and Activity Profiles of this compound Analogues

For instance, substituting the aspartic acid (D) with glutamic acid (E) in the RGD sequence (resulting in RGE) typically leads to a significant loss of binding activity, demonstrating the critical role of the aspartate residue's carboxyl group in coordinating with the integrin receptor.

Furthermore, the conformation of the peptide is crucial. Cyclic RGD peptides often exhibit higher affinity and selectivity for specific integrins compared to their linear counterparts. This is because cyclization constrains the peptide backbone, locking it into a bioactive conformation that more closely mimics the RGD loop in native proteins like fibronectin. For example, a methylated cyclic RGD-peptide has been shown to effectively reduce functional vessel density and retard tumor growth in vivo. nih.gov The development of analogues, such as those incorporating modifications to the peptide backbone or conjugating the peptide to other molecules, continues to be an active area of research to fine-tune the activity profiles for specific therapeutic or biotechnological applications. rsc.org

Compound Names

Abbreviation/NameFull Name
This compoundGly-Arg-Gly-Asp-Ser-Pro-Cys
GRGDSPGly-Arg-Gly-Asp-Ser-Pro
GRGDSGly-Arg-Gly-Asp-Ser
GRGDSPAGly-Arg-Gly-Asp-Ser-Pro-Ala
RGDArg-Gly-Asp
VEGFVascular Endothelial Growth Factor
ADPAdenosine diphosphate

Synthesis and Chemical Modification Strategies of Grgdspc

Peptide Synthesis Methodologies

The creation of the GRGDSPC peptide sequence is primarily accomplished through a step-wise assembly of its constituent amino acids. This process requires precise control over chemical reactions to ensure the correct sequence and purity of the final product.

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for producing this compound. bachem.com This technique involves anchoring the C-terminal amino acid, cysteine, to an insoluble polymer resin. bachem.comwisconsin.edupeptide.com The peptide chain is then elongated in a stepwise manner by adding the subsequent amino acids (Proline, Serine, Aspartic acid, Glycine, Arginine, and finally Glycine). bachem.com

The process follows a cyclical procedure for each amino acid addition:

Deprotection: The temporary protecting group on the α-amino group of the resin-bound peptide is removed. The most common strategy, Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, utilizes a base like piperidine (B6355638) for this step. rsc.org

Activation and Coupling: The next amino acid, with its α-amino group protected by Fmoc and its side chain also protected if necessary, is activated. This is achieved using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or COMU. rsc.orgresearchgate.net The activated amino acid is then added to the reaction vessel, where it forms a peptide bond with the deprotected amino group of the peptide on the resin. biotage.com

Washing: After the coupling reaction, excess reagents and by-products are removed by washing the resin with various solvents. bachem.combiotage.com

This cycle is repeated until the full heptapeptide (B1575542) sequence is assembled. peptide.com The use of a solid support simplifies the purification process at each step, as impurities can be washed away while the growing peptide remains attached to the resin. bachem.combiotage.com Microwave-assisted SPPS can be employed to accelerate reaction times. rsc.orgresearchgate.net

Table 1: Key Reagents in Solid-Phase Peptide Synthesis of this compound
ComponentFunctionCommon Examples
Solid Support (Resin)Insoluble anchor for the C-terminal amino acid.Wang resin, Rink Amide resin
Protecting GroupsTemporarily block the reactive N-terminus (α-amino group) to prevent self-polymerization.Fmoc (9-fluorenylmethyloxycarbonyl), Boc (tert-butyloxycarbonyl)
Coupling ReagentsActivate the carboxyl group of the incoming amino acid to facilitate peptide bond formation.HBTU, HOBt, COMU, DIEA
Deprotection ReagentsRemove the temporary N-terminal protecting group to allow the next amino acid to be coupled.Piperidine (for Fmoc), Trifluoroacetic acid (TFA) (for Boc)
Cleavage CocktailReleases the completed peptide from the resin and removes side-chain protecting groups.Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane)

Cleavage and Refolding Protocols

Once the synthesis is complete, the this compound peptide is cleaved from the solid resin support. bachem.com This is accomplished by treating the peptidyl-resin with a strong acid cocktail, commonly based on trifluoroacetic acid (TFA). rsc.orgbiotage.com This process not only breaks the bond linking the peptide to the resin but also removes any permanent protecting groups from the amino acid side chains. The crude peptide is then typically precipitated from the cleavage solution using a cold solvent like diethyl ether, followed by purification, often using reverse-phase high-performance liquid chromatography (HPLC). rsc.org

For a short, linear peptide like this compound, complex, protein-like refolding protocols are generally not necessary. The peptide is expected to adopt its low-energy conformation in solution after purification and lyophilization. wisconsin.edu

Conjugation Chemistry Approaches

The functionality of this compound is often realized by attaching it to biomaterials. The terminal cysteine residue, with its reactive thiol (-SH) group, is key to many of these conjugation strategies.

Thiol-Acrylate Reactions for Hydrogel Integration

A prominent method for integrating this compound into hydrogels involves the thiol-acrylate reaction. medchemexpress.comresearchgate.net This reaction is a form of Michael-type addition where the nucleophilic thiol group of the peptide's cysteine residue attacks the electron-deficient carbon-carbon double bond of an acrylate (B77674) group present on a polymer backbone, such as acrylated dextran (B179266) or polyethylene (B3416737) glycol (PEG)-acrylate. medchemexpress.comresearchgate.netnih.gov This forms a stable thioether bond, covalently linking the peptide to the hydrogel network. researchgate.net

This reaction proceeds efficiently under mild, often physiological, conditions without the need for a catalyst, making it highly suitable for modifying biomaterials intended for cell culture. medchemexpress.comnuaa.edu.cn The kinetics of this reaction are rapid; for instance, when conjugating this compound to acrylated dextran, high conjugation efficiencies can be achieved in as little as 15 minutes. medchemexpress.com The reaction is significantly faster and more efficient with acrylate groups compared to methacrylate (B99206) groups. medchemexpress.com

Table 2: Conjugation Efficiency of this compound with Acrylated Dextran (DEX-MAES) via Thiol-Acrylate Reaction medchemexpress.com
Initial this compound Concentration (mg per g DEX-MAES)Conjugation TimeConjugation Efficiency (%)
515 min105.40%
1015 min94.10%
2015 min87.45%
101 hr~100% (Completed)
203 hr~100% (Completed)

Note: Efficiencies over 100% may be attributed to experimental variability in the assay used. The data illustrates a rapid and highly efficient reaction. medchemexpress.com

Michael-Type Addition Chemistry for Polymer Functionalization

The thiol-acrylate reaction is a specific example of the broader class of Michael-type addition reactions used for polymer functionalization with this compound. nyu.educngb.org This chemical strategy is valued for its mild reaction conditions and high specificity, which allows for the covalent attachment of sensitive biomolecules like peptides to polymer surfaces or networks. nyu.eduresearchgate.net

The general mechanism involves the addition of a nucleophile (the thiolate anion from the cysteine of this compound) to an α,β-unsaturated carbonyl compound (the "Michael acceptor," such as an acrylate or acrylamide (B121943) group on a polymer). researchgate.net The reaction is often base-catalyzed, where a base abstracts a proton from the thiol to generate the more nucleophilic thiolate anion, which then initiates the attack. researchgate.net The reaction rate can be influenced by factors such as the pH of the solution; for instance, the conjugation of thiol-containing molecules to acrylate-modified polymers is significantly faster at pH 7.4 compared to pH 6.0. researchgate.net This chemistry has been used to render polymer microgels bioactive by functionalizing them with this compound. researchgate.net

Covalent Linkage to Polyethylene Terephthalate (B1205515) (PET) Films

To enhance the biocompatibility of synthetic materials like polyethylene terephthalate (PET), this compound and similar RGD peptides can be covalently immobilized on their surfaces. nih.gov A common strategy involves first modifying the chemically inert PET surface to introduce reactive functional groups. researchgate.net

One approach is to use plasma treatment or plasma deposition of a monomer like acrylic acid onto the PET film. researchgate.net This creates a thin, stable coating that is rich in carboxylic acid (-COOH) groups. These surface carboxyl groups can then be activated (e.g., using carbodiimide (B86325) chemistry) to react with the free amine groups on the peptide (such as the N-terminal glycine), forming a stable amide bond. This process effectively tethers the peptide to the PET surface, presenting the cell-binding RGD sequence to the external environment and promoting specific cell adhesion. nih.govresearchgate.net

Functionalization of Polymer Hydrogels via Heterobifunctional Spacers

The functionalization of polymer hydrogels with this compound is often achieved using heterobifunctional spacers or crosslinkers. These molecules possess two different reactive groups, allowing for a sequential and controlled conjugation of the peptide to the hydrogel network. This strategy provides spatial control over the peptide presentation and minimizes undesirable side reactions.

One common approach involves the use of spacers containing an N-hydroxysuccinimide (NHS) ester at one end and a maleimide (B117702) group at the other. The NHS ester reacts with primary amines on the polymer backbone, while the maleimide group specifically reacts with the thiol group of the cysteine residue in the this compound peptide. This ensures a site-specific and stable covalent bond. The reaction kinetics of such conjugations are critical for controlling the final peptide density. For instance, the reaction of thiol-containing peptides with acrylated dextran has been shown to be significantly faster than with methacrylated dextran. In one study, the conjugation of this compound to acrylated dextran was nearly complete within 15 minutes, whereas the reaction with methacrylated dextran showed much lower efficiency in the same timeframe medchemexpress.com.

Another strategy involves the use of click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In this method, the polymer hydrogel is modified to present either azide (B81097) or alkyne functionalities, and the this compound peptide is correspondingly functionalized with the other group. This reaction is highly efficient and orthogonal to most biological functional groups, allowing for peptide conjugation under mild, aqueous conditions.

The choice of the heterobifunctional spacer can also influence the mechanical properties of the hydrogel. Studies on 2-hydroxyethyl methacrylate (HEMA)-based hydrogels have demonstrated that the use of heterobifunctional crosslinkers like vinyl methacrylate can result in hydrogels with a wide range of Young's moduli, suitable for applications ranging from ligament to cartilage tissue engineering nih.govcuny.edu.

Table 1: Comparison of this compound Conjugation Efficiency to Modified Dextran Macromers medchemexpress.com
MacromerThis compound Concentration (mg/g DEX)Conjugation TimeConjugation Efficiency (%)
Acrylated Dextran (DEX-MAES16)515 min105.40
1015 min94.10
2015 min87.45
Methacrylated Dextran (DEX-HEMA16)515 min0.73
1015 min15.78
2015 min18.42

Peptide-Oligonucleotide Conjugation for Biosensor Development

The conjugation of this compound to oligonucleotides offers a promising avenue for the development of targeted biosensors. By combining the cell-binding specificity of the peptide with the signal transduction capabilities of oligonucleotides, it is possible to create sensors that can detect specific cell types or cellular events. These peptide-oligonucleotide conjugates (POCs) can be designed for various detection platforms, including electrochemical biosensors nih.govresearchgate.net.

The synthesis of POCs involves the formation of a stable covalent bond between the peptide and the oligonucleotide. This can be achieved through various chemical strategies, often targeting the terminal cysteine of the this compound peptide and a modified functional group on the oligonucleotide. For example, a thiol-reactive group can be introduced to the oligonucleotide, which then reacts with the cysteine of this compound. The resulting conjugate can be immobilized on an electrode surface.

In the context of a biosensor, the this compound portion of the conjugate would bind to integrin receptors on the surface of target cells. This binding event can be transduced into a measurable signal by the oligonucleotide component. For instance, the oligonucleotide could act as a template for the growth of quantum dots, which serve as a source of electrochemical or fluorescent signals researchgate.net. The presence and concentration of the target cells would then correlate with the intensity of the generated signal. The development of such biosensors allows for the sensitive and specific detection of various analytes, from cancer biomarkers to pathogenic microorganisms nih.govresearchgate.net.

Immobilization on Poly(ethylene glycol) (PEG) Hydrogels

Poly(ethylene glycol) (PEG) hydrogels are widely used as scaffolds in tissue engineering due to their biocompatibility, hydrophilicity, and tunable mechanical properties. However, PEG itself is bio-inert and does not promote cell adhesion. To overcome this limitation, PEG hydrogels are often functionalized with cell-adhesive peptides like this compound nih.govresearchgate.net.

A common method for immobilizing this compound onto PEG hydrogels is through Michael-type addition chemistry. This involves reacting the thiol group of the cysteine in this compound with an acrylate group on a PEG precursor, such as PEG diacrylate (PEGDA) nih.gov. This reaction proceeds under mild conditions and allows for the covalent attachment of the peptide to the hydrogel network during its formation.

The density of immobilized this compound on the PEG hydrogel surface can be precisely controlled, which in turn influences cell behavior. Research has shown that cell adhesion, spreading, and migration are dependent on the concentration of the RGD peptide nih.gov. For instance, creating a gradient of immobilized RGD on a PEG hydrogel can direct cell migration towards areas of higher peptide concentration nih.gov. Studies have quantified the amount of immobilized peptide, with one study reporting an average total peptide concentration of 12.6 ± 6.14 pmol/cm² on crosslinked PEG mats researchgate.netrsc.org.

Table 2: Effect of RGD Gradient on Cell Migration Speed on PEG Hydrogels nih.gov
RGD Gradient Slope (mM/cm)Average RGD Concentration (mM)Relative Cell Migration Speed
0 (Uniform)1.5Baseline
0.71.5Increased
1.01.5Further Increased
2.01.5Highest Increase

Grafting to Medical Grade Silicone Membranes

Silicone elastomers are frequently used in medical devices due to their flexibility and biocompatibility. However, native silicone is hydrophobic and does not support cell culture well. To enhance cellular adhesion, medical-grade silicone membranes can be chemically modified by covalently grafting this compound peptides to their surface nih.govresearchgate.net.

A typical procedure for grafting this compound to silicone involves a multi-step process. First, the silicone surface is activated, for example, through oxygen plasma treatment, to introduce reactive hydroxyl groups. This is followed by silanization, where a silane (B1218182) coupling agent, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), is used to introduce amine groups. Finally, the this compound peptide is covalently linked to these amine groups, often with the aid of a crosslinker like glutaraldehyde (B144438) nih.gov.

Research has demonstrated that this compound-modified silicone membranes significantly enhance the adhesion and proliferation of cells, such as cardiac fibroblasts, compared to unmodified silicone nih.govnih.gov. Importantly, these peptide layers have been shown to be robust and can withstand mechanical flexing, making them suitable for applications in dynamic cell culture environments, such as those used in mechanobiological studies of cardiac tissue nih.govnih.gov. A grafting rate of 30 pmol/cm² has been shown to be effective for enhancing fibroblast adhesion researchgate.net.

Surface Modification Techniques

Creation of Peptide-Functionalized Polymer Brushes

Polymer brushes, which consist of polymer chains densely grafted to a surface, offer a versatile platform for controlling cell-surface interactions. By functionalizing these brushes with this compound, it is possible to create surfaces that are both resistant to non-specific protein adsorption and supportive of specific cell adhesion genscript.comnih.gov.

The creation of this compound-functionalized polymer brushes can be achieved through either a "grafting-to" or "grafting-from" approach. In the "grafting-to" method, pre-synthesized polymers with reactive end-groups are attached to a functionalized surface. In the "grafting-from" approach, polymerization is initiated from an initiator-coated surface, leading to the growth of dense polymer brushes researchgate.net.

Post-polymerization modification is a common strategy to introduce this compound to the polymer brushes. For example, polymer brushes containing reactive groups, such as N-hydroxysuccinimide esters or pyridyl disulfide, can be synthesized first. Subsequently, the thiol group of the this compound peptide can react with these groups to form a stable covalent linkage nih.gov. This approach allows for precise control over the peptide density on the brush surface. Such this compound-functionalized polymer brushes have been shown to promote the adhesion of various cell types, including mesenchymal stem cells genscript.com.

Enhancing Surface Hydrophilicity and Cell Affinity

The surface properties of biomaterials, particularly hydrophilicity, play a critical role in determining their interaction with biological systems. Many unmodified biomaterials are hydrophobic, which can lead to poor cell attachment. Surface modification with this compound can simultaneously enhance both the hydrophilicity and the specific cell affinity of a material nih.govmdpi.com.

More importantly, the presence of the RGD sequence provides specific binding sites for cellular integrins, thereby promoting cell adhesion, spreading, and proliferation nih.gov. This has been demonstrated on a variety of substrates, including poly(ε-caprolactone) (PCL) scaffolds, where surface modification leads to improved cell response nih.gov. The enhanced cell affinity is not solely due to increased hydrophilicity but is a direct result of the specific biological recognition between the this compound ligand and the cell surface receptors.

Table 3: Chemical Compounds Mentioned
Compound NameAbbreviation
Gly-Arg-Gly-Asp-Ser-Pro-CysThis compound
N-hydroxysuccinimideNHS
2-hydroxyethyl methacrylateHEMA
Vinyl methacrylateVM
Poly(ethylene glycol)PEG
Poly(ethylene glycol) diacrylatePEGDA
3-aminopropyltriethoxysilaneAPTES
Poly(ε-caprolactone)PCL

Functionalization for Controlled Cell Adhesion

The strategic functionalization of biomaterial surfaces with the heptapeptide this compound is a critical methodology for controlling cell adhesion. This process aims to mimic the natural extracellular matrix (ECM), which presents specific ligands to cell surface receptors, primarily integrins, thereby guiding cellular behaviors such as attachment, proliferation, and differentiation. The presence of a terminal cysteine residue in the this compound sequence provides a reactive thiol group (-SH) that serves as a versatile anchor for covalent immobilization onto various substrates.

Key to controlling cell adhesion is not only the presence of the peptide but also its surface density, spatial arrangement, and the chemistry used for its attachment. rsc.orgnih.gov The ability to manipulate these factors allows for the precise engineering of bio-interfaces that can elicit specific and predictable cellular responses.

Chemoselective Ligation Strategies

The covalent attachment of this compound to biomaterials is predominantly achieved through chemoselective reactions targeting the thiol group of the C-terminal cysteine. This approach ensures a stable, oriented presentation of the RGD motif to the cells.

Thiol-Acrylate Michael Addition: This is a highly efficient reaction where the thiol group of cysteine undergoes a conjugate addition to an acrylate group on a polymer or surface. rsc.orgnih.gov This method has been successfully used to insert RGD peptide sequences into ABA tri-block co-polymers and to functionalize hydrogels. rsc.orgresearchgate.net The reaction proceeds under mild, often physiological, conditions, making it suitable for modifying delicate biomaterials. nih.govresearchgate.net

Thiol-Maleimide Reaction: The reaction between a thiol and a maleimide group is another robust and widely used bioconjugation technique. bachem.commdpi.com It forms a stable thioether bond and is highly selective for thiols at a neutral pH range (6.5-7.5). bachem.comuu.nl This strategy has been employed to immobilize thiol-containing peptides onto maleimide-functionalized surfaces for studying cell adhesion and creating stable enzyme-linked surfaces. nih.govnih.gov

Research Findings and Applications

Functionalization of Hydrogels for Cell Interaction: Research on photocrosslinkable, biodegradable hydrogels has demonstrated the efficacy of using the thiol-acrylate reaction to conjugate this compound. medchemexpress.com A study quantified the conjugation kinetics of this compound to both acrylated dextran (DEX-MAES) and methacrylated dextran (DEX-HEMA). The reaction with the acrylated version was significantly faster and more efficient. For instance, after just 15 minutes, conjugation efficiency with DEX-MAES was over 87% for all tested peptide concentrations, whereas for DEX-HEMA, it remained below 19%. medchemexpress.com This highlights how the choice of substrate chemistry is crucial for controlling the amount of peptide immobilized.

Table 1: this compound Conjugation Efficiency to Modified Dextran

Concentration of this compound (mg/g DEX) Conjugation Time Conjugation Efficiency with DEX-MAES (%) Conjugation Efficiency with DEX-HEMA (%)
5 15 min 105.40 0.73
10 15 min 94.10 15.78
20 15 min 87.45 18.42
10 1 hour 100 (Completed) 35.66

Data sourced from a study on photocrosslinkable hydrogels. medchemexpress.com The free thiol groups of unreacted peptides were quantified using Ellman's assay.

Impact of Spatial Arrangement on Cell Behavior: The manner in which this compound is presented to cells significantly impacts their response. Studies using surfaces functionalized with RGD nanopillar arrays have shown that this three-dimensional arrangement is highly suitable for promoting cellular attachment, spreading, and proliferation compared to two-dimensional nanodots or nanorods. nih.gov The proper spatial arrangement of the RGD motif appears to mimic the in vivo presentation of ligands more effectively, thus enhancing cellular functions. nih.gov The density of the RGD ligand is also a critical parameter; a critical spacing of approximately 40 nm between RGD ligands has been shown to be required for selective cell adhesion, whereas higher densities can lead to non-specific interactions. rsc.orgresearchgate.net

Modulating Stem Cell Fate: The functionalization of surfaces with RGD-containing peptides can direct stem cell differentiation. By controlling the density of immobilized linear RGD peptides (like GRGDSC), it is possible to influence cytoskeletal tension and, consequently, the differentiation pathways of mesenchymal stem cells. nih.gov Surfaces with a high density of linear RGD were found to promote osteogenesis, while lower densities favored myogenesis, demonstrating that functionalization strategies can be a powerful tool in regenerative medicine. nih.gov

Advanced Analytical and Computational Studies on Grgdspc

Spectroscopic Characterization of GRGDSPC and Its Adducts

Spectroscopic methods, especially mass spectrometry, are powerful for identifying and characterizing peptides and their modifications, including adduct formation.

Mass Spectrometry for Adduct Identification and Localization

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are widely used to identify peptides and pinpoint sites of covalent modification or adduction. Adduct ions are formed when a precursor ion interacts with other atoms or molecules, resulting in an ion containing all constituent atoms of the precursor ion plus the additional atoms from the associated species. epa.gov Identifying these adduct ions and their fragmentation patterns in MS/MS is key to understanding the chemical reactions peptides undergo.

Studies investigating the adduction of model peptides, including this compound, with reactive metabolites of naphthalene (B1677914) have extensively utilized high-resolution mass spectrometry. nih.govnih.govwikipedia.org Adduct identification is achieved by comparing the intact masses of the unadducted peptide with the corresponding adducted product, observing the predicted [M+H]⁺ ion. nih.gov For instance, the adduction of this compound with naphthalene diol epoxide (NDO) was observed as a modified peptide with an [M+H]⁺ at m/z 869. nih.gov Similarly, adduct formation with 1,2-naphthoquinone (B1664529) (1,2-NQ) on this compound was consistent with an [M+H]⁺ ion at m/z 849. nih.gov

MS/MS analysis provides crucial information for localizing the adduction site within the peptide sequence. Fragmentation of adducted peptides generates characteristic fragment ions (such as b-ions and y-ions) that retain the modification if it is N-terminal or C-terminal to the cleavage site, respectively. wikipedia.orgthegoodscentscompany.com By analyzing which fragment ions show a mass shift corresponding to the adducted group, the specific amino acid residue(s) involved in the adduction can be identified. thegoodscentscompany.com

Analysis of Amino Acid Residue Adduction Sites

Using MS/MS fragmentation patterns, specific amino acid residues within this compound that undergo adduction can be identified. In studies with naphthalene metabolites, the cysteine residue of this compound was found to be a primary site of adduction. nih.govnih.govnih.gov This is supported by the observation of adducted y-ions (fragments retaining the C-terminus) but not adducted b-ions (fragments retaining the N-terminus) in the MS/MS spectra of the modified peptide, consistent with modification occurring on one of the C-terminal residues (Ser, Pro, or Cys), with cysteine being the most likely reactive nucleophile due to its thiol group. nih.govnih.gov For the NDO adduct of this compound, fragment ions y₅ and y₆ were consistent with adduction on cysteine, and the absence of adducted b ions further supported this assignment. nih.gov

Beyond monoadducts, diadducts and even triadducts have been observed for this compound when incubated with certain reactive metabolites like naphthoquinones. nih.gov For example, a diadduct of this compound with 1,2-NQ was observed at m/z 1007, with monoadducted ions (b₄⁺, b₅⁺, and y₆⁺) confirming modification on the C-terminal cysteine and the N-terminal amino group. nih.gov A triadduct was also detected at m/z 1165. nih.gov

Table 1 summarizes representative mass spectrometry findings for this compound adducts with naphthalene metabolites.

MetaboliteAdduct TypeObserved [M+H]⁺ m/zPrimary Adduction Site(s)Supporting MS/MS EvidenceReference
Naphthalene EpoxideMonoadduct835CysteineAdducted y-ions, non-adducted b-ions nih.gov nih.gov
NDOMonoadduct869CysteineAdducted y₅, y₆; lack of adducted b-ions nih.gov nih.gov
1,2-NQMonoadduct849C-terminal residues (SPC), likely Cys nih.govAdducted y₂⁺ nih.gov nih.gov
1,2-NQDiadduct1007Cysteine and N-terminusMonoadducted b₄⁺, b₅⁺, y₆⁺ nih.gov nih.gov
1,2-NQTriadduct1165-Neutral loss of NQ groups nih.gov nih.gov

Computational Modeling and Simulation

Computational methods, particularly molecular dynamics (MD) simulations, provide valuable insights into the conformational behavior of peptides and their interactions at an atomic level.

Molecular Dynamics (MD) Simulations of this compound Interactions

Molecular dynamics simulations are used to study the physical movements of atoms and molecules over time, providing dynamic information about peptide structure and flexibility. uni.lu MD simulations have been applied to investigate the conformational behavior of this compound. fishersci.ienih.gov These simulations can reveal preferred conformations and the extent of flexibility within the peptide sequence. For this compound, simulation studies have indicated the formation of fused weak β-turns and a sustainable 'S'-shaped molecular structure, while also highlighting the peptide's flexible nature due to conformational transitions. fishersci.ienih.gov

Studies on other RGD-containing peptides using MD simulations have explored the relationship between conformational flexibility and stability, as well as interactions with receptors like integrins. sigmaaldrich.comnih.govnih.govwikipedia.org MD simulations can evaluate backbone flexibility by analyzing parameters like dihedral angles and root mean square deviations (RMSD) of backbone atoms. sigmaaldrich.com They can also provide insights into the interactions between the peptide and its environment, such as the presence of water molecules or ions, and the formation of intramolecular features like salt bridges. sigmaaldrich.comnih.gov

Prediction of Peptide Conformations and Binding Affinity

Computational methods are employed to predict peptide conformations and their binding affinity to target molecules. For this compound, MD simulations have been used to model its conformational behavior in solution, suggesting the presence of an 'S'-shaped structure with flexible multiple turns. fishersci.ienih.gov This conformational model can provide a structural basis for understanding the peptide's biological properties. fishersci.ie

Predicting the binding affinity of peptides, particularly RGD peptides to integrins, is a significant area of computational research. Various methods, including those based on molecular dynamics simulations and machine learning, are used for this purpose. These methods aim to quantify the strength of the interaction between the peptide and its target protein. Studies on RGD peptides have shown that factors like cyclization can influence conformational rigidity and enhance binding affinity compared to linear counterparts. sigmaaldrich.com Computational approaches can help elucidate the structural features and interactions that contribute to higher binding affinity and selectivity for specific integrin subtypes. wikipedia.org For instance, computational studies on cyclic RGD peptides have shown excellent agreement with experimental NMR data in modeling conformational ensembles, suggesting their utility in designing peptides with pre-organized solution-state structures favorable for binding. nih.gov

Investigation of Metabolic Pathways and Transformations

Investigations into the transformations of this compound have primarily focused on its chemical reactivity and interactions, particularly in the context of its cysteine residue and potential modifications.

Influence of Structural Modifications on Metabolic Stability

The influence of structural modifications specifically on the metabolic stability of this compound is not extensively detailed in the provided search results. General research on RGD-containing peptides suggests that structural modifications, such as cyclization or incorporation into larger structures like polymers or nanoparticles, can influence their stability and behavior in biological environments. science.govscience.gov For instance, the stability of coatings functionalized with this compound can be adjusted by crosslinking, which affects the material's integrity rather than the intrinsic metabolic stability of the peptide sequence itself. science.gov Studies on other cyclic RGD peptides have examined the metabolic stability of radiotracers, indicating that structural form can play a role in how the peptide is processed. science.gov However, direct comparative data on how specific modifications to the this compound sequence or structure impact its susceptibility to metabolic degradation were not found.

In Vitro Metabolism Studies in Model Systems

In vitro studies investigating the transformations of this compound have been conducted using controlled model systems. Notably, this compound has been incubated with reactive naphthalene metabolites in buffer systems (e.g., 0.1M sodium phosphate (B84403) buffer at pH 8.5) to characterize the formation and structure of peptide adducts. nih.govresearchgate.net These experiments allowed for the identification of adduction sites and the analysis of the resulting modified peptide species using techniques like high-resolution mass spectrometry. nih.govresearchgate.net These in vitro model system studies provide insights into the potential chemical reactions this compound might undergo when exposed to certain reactive species, demonstrating a type of metabolic transformation (adduction) that can occur. nih.govresearchgate.net

Applications and Emerging Directions in Grgdspc Research

Development of Molecular Probes and Biosensors

The GRGDSPC peptide has been instrumental in the development of molecular probes and biosensors due to its specific interaction with integrins, which are key cell surface receptors. Its ability to mediate cell adhesion makes it a valuable component in designing interfaces that mimic the cellular microenvironment. This compound has been utilized to regulate the interactions of human mesenchymal stem cells (hMSCs) with photocrosslinkable hydrogels, being conjugated to acrylated dextran (B179266) via a thiol-acrylate reaction researchgate.netnih.gov. This conjugation strategy leverages the terminal cysteine residue of this compound. The peptide has also been covalently functionalized to microgels to promote tissue repair targetmol.com.

The RGD motif, present in this compound, serves as a common recognition sequence for numerous integrins. This specificity allows this compound-functionalized materials and probes to target cells expressing these integrins. The development of RGD peptide-based probes for targeted molecular imaging underscores the utility of these sequences in visualizing biological processes mediated by integrins, such as angiogenesis. Furthermore, RGD peptides have been incorporated into biosensors designed for monitoring cellular activities like proliferation and cytotoxicity. Peptides, including those with RGD sequences, are actively being designed as bio-probes for the selective detection of target molecules in advanced biosensing platforms.

Integration into Force-Sensing Molecular Reporters

This compound has been directly integrated into molecular reporters designed to sense and quantify mechanical forces at the cellular level. A prototype force sensor based on a DNA hairpin structure incorporated the this compound peptide to link mechanical changes with detectable signals, specifically fluorescence. This type of sensor is capable of measuring specific threshold forces involved in cell adhesion, providing insights into the mechanics of cell-substrate interactions.

The relevance of RGD-binding integrins in mechanotransduction, a process involving the conversion of mechanical forces into biochemical signals, highlights the importance of studying the forces exerted during integrin-ligand binding. Techniques such as Atomic Force Microscopy (AFM)-mediated molecular force spectroscopy are employed to measure the unbinding forces between integrin receptors and RGD ligands, including this compound. These studies help to quantify the strength of these molecular interactions.

Molecular force sensors (FMFS) utilize various force-sensitive elements to translate mechanical inputs into measurable outputs, often fluorescence signals. RGD peptides play a significant role in the application of FMFS to study cell-extracellular matrix interactions and measure cellular traction forces. In specific experiments, cantilevers functionalized with the this compound peptide have been used in AFM force spectroscopy to assess the specific binding frequency and rupture forces of integrin αvβ3 on cell surfaces under different conditions, such as varying extracellular pH. Additionally, cell adhesion assays employing centrifugation apply controlled detachment forces to cells attached to surfaces coated with peptides like this compound, providing a macroscopic measure of adhesion strength.

Fluorescent Labeling for Interaction Monitoring

Fluorescent labeling of this compound is a common strategy to visualize and monitor its interactions and localization in various biological contexts. This compound has been fluorescently labeled, for instance with TAMRA, for the functionalization of hydrogels, allowing researchers to track the peptide and assess its distribution within the material.

Fluorescently labeled this compound peptide has also been used in in vivo studies to track the degradation and distribution of microgels using intravital imaging systems targetmol.com. This application demonstrates the utility of fluorescently tagged this compound in monitoring the behavior of biomaterials within living organisms.

More broadly, RGD peptides, including cyclic variants, have been extensively conjugated with a variety of fluorescent dyes, such as Cy5.5, Cy7, FITC, and ICG, to serve as probes for imaging integrin expression in both cellular and in vivo settings. This fluorescent labeling enables the visualization of integrin distribution on cell surfaces and within tissues, providing valuable information about cellular behavior and pathological processes like tumor angiogenesis. The use of fluorescence microscopy is a preferred method for detection and imaging in these applications due to its high contrast and resolution capabilities. The fluorescent expression of conjugated this compound peptide has been successfully visualized using techniques like laser scanning confocal microscopy.

Conceptual Advancements in Protein-Protein Recognition

The study of this compound and other RGD-containing peptides has significantly advanced the understanding of protein-protein recognition, particularly concerning the interaction between integrins and their ligands. This compound functions fundamentally as a cell adhesion peptide, mediating the attachment of cells to surfaces or other cells nih.govresearchgate.netnih.govwikipedia.org.

Integrins are a superfamily of transmembrane receptors that play a crucial role in mediating cell adhesion to the extracellular matrix (ECM) and facilitating cell-cell interactions. These receptors are heterodimers composed of alpha and beta subunits. A key finding in this field was the identification of the RGD sequence as a common recognition motif present in a wide array of ECM, blood, and cell surface proteins that serve as integrin ligands.

Research has revealed that a significant number of integrins, approximately half of the more than 20 known types, recognize the RGD sequence in their ligands. Specifically, eight integrin dimers have been identified as RGD-recognizing: αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, α5β1, α8β1, and αIIbβ3. Among these, αvβ3 and α5β1 are particularly prominent and play major roles in processes such as bone and cartilage repair.

The binding of ligands like this compound to integrins triggers conformational changes in the integrin receptor. Integrins exist in different activation states, transitioning from a bent, low-affinity conformation to an extended, high-affinity conformation upon ligand binding and intracellular signaling. This conformational shift is crucial for initiating downstream signaling pathways that regulate various cellular functions.

Elucidation of Specific Recognition and Binding Mechanisms

Detailed investigations into the interaction between RGD peptides and integrins have provided significant insights into the specific recognition and binding mechanisms involved. The RGD motif serves as a primary recognition site for a subset of integrins. These integrins bind to the RGD sequence present in various natural ligands, including fibronectin, vitronectin, and osteopontin.

The specificity of integrin-RGD binding can be modulated by the context of the RGD sequence within the ligand and the specific integrin heterodimer involved. As mentioned earlier, flanking residues and peptide cyclization can influence the binding affinity and selectivity towards different integrin subtypes.

Studies utilizing this compound have contributed to understanding the kinetics of integrin binding. For instance, research on the binding of this compound to alpha IIb beta 3 integrin (also known as the platelet fibrinogen receptor) has revealed a two-step binding mechanism. This mechanism involves an initial fast and reversible formation of a precomplex, followed by the formation of a more stable, irreversible complex. This biphasic binding process is considered biologically important.

Environmental factors can also influence integrin-RGD interactions. Studies have shown that acidic extracellular pH can promote the activation of integrin αvβ3, leading to an increased frequency of αvβ3-RGD binding events. This indicates that the cellular microenvironment can modulate integrin activity and its interaction with RGD-containing ligands.

Structural studies, such as the determination of the extracellular domain structure of integrin αvβ3 in complex with cyclic RGD ligands like Cilengitide, have provided molecular-level details of the binding interface and the conformational changes associated with integrin activation. These structural insights are crucial for understanding the precise mechanisms of recognition and for the rational design of synthetic integrin ligands.

It is also important to note that while the RGD motif is a major integrin recognition site, other sequences can also mediate cell adhesion to certain ECM proteins. For example, the interaction of α4β1 integrin with a specific sequence (LHGPEILDVPST) in fibronectin demonstrates an alternative pathway for cell adhesion that is independent of the RGD motif. This highlights the complexity and diversity of protein-protein recognition mechanisms in cell-matrix interactions.

Conclusion and Future Research Perspectives

Summary of GRGDSPC's Contributions to Peptide-Based Research

The primary contribution of this compound to peptide-based research lies in its utility for functionalizing biomaterials to promote specific cell-material interactions. The terminal cysteine residue provides a convenient anchor point for covalent attachment to various substrates, while the RGD sequence serves as a ligand for cell surface integrin receptors. This has been instrumental in several areas:

Tissue Engineering and Regenerative Medicine: this compound has been widely used to modify scaffolds and hydrogels to enhance the adhesion, proliferation, and differentiation of various cell types, including endothelial cells, osteoblasts, and neurons. nih.govcellgs.com This has been pivotal in advancing research in bone regeneration, vascularization of engineered tissues, and neural tissue engineering. nih.gov For instance, this compound-conjugated scaffolds have shown potential in improving the re-endothelialization of decellularized pancreatic scaffolds, a critical step in creating bioengineered organs.

3D Cell Culture and Organoid Development: The ability of this compound to mimic the extracellular matrix (ECM) has made it a valuable component in the development of more physiologically relevant three-dimensional cell culture models. By incorporating this compound into hydrogels, researchers can create defined microenvironments that support the self-organization of cells into complex structures like organoids.

Targeted Drug Delivery: The RGD motif's affinity for integrins, which are often overexpressed on cancer cells, has been exploited in the development of targeted drug delivery systems. nih.gov By conjugating therapeutic agents to this compound, it is possible to direct them specifically to tumor sites, potentially increasing efficacy and reducing off-target effects.

A summary of key research findings related to this compound and its applications is presented in the table below.

Research AreaKey Findings
Tissue Engineering This compound-functionalized biomaterials enhance cell adhesion, proliferation, and differentiation. nih.govcellgs.com
3D Cell Culture Incorporation of this compound into hydrogels supports the formation of 3D cell structures and organoids.
Targeted Drug Delivery This compound can be used to target drugs to cells overexpressing RGD-binding integrins, such as cancer cells. nih.gov
Biomaterial Science The terminal cysteine allows for controlled immobilization of the peptide onto various surfaces.

Unexplored Avenues in this compound Molecular Mechanisms

While the interaction between the RGD sequence and integrin receptors is well-established, several aspects of this compound's molecular mechanisms remain to be fully elucidated. Future research should focus on these unexplored avenues:

Integrin Subtype Specificity: The RGD motif is recognized by a number of different integrin subtypes. nih.gov A critical unanswered question is how the surrounding amino acids in the this compound sequence, and its conformational presentation on a substrate, influence its binding affinity and specificity for different integrin heterodimers. nih.govnih.gov A deeper understanding of these structure-activity relationships could lead to the design of more selective peptides for targeting specific cell types or biological processes. mdpi.com

Downstream Signaling Pathways: The binding of this compound to integrins initiates a cascade of intracellular signaling events that influence cell behavior. researchgate.net However, the precise signaling pathways activated by this compound in different cell types and in response to varying mechanical cues from the substrate are not fully understood. Investigating the nuances of this "outside-in" signaling is crucial for precisely controlling cell fate in tissue engineering and regenerative medicine applications.

The Role of Peptide Density and Spatial Organization: The density and nanoscale arrangement of this compound on a material surface can significantly impact cellular responses. nih.gov However, the optimal presentation of the peptide to elicit specific cellular behaviors, such as differentiation versus migration, remains an area of active investigation. The interplay between ligand spacing, mechanical properties of the substrate, and cellular response is a complex area with many unanswered questions. nih.gov

Potential for Novel Academic Research Methodologies and Discoveries

The unique properties of this compound position it as a valuable tool for developing novel research methodologies and driving new scientific discoveries:

Studying Mechanotransduction: By immobilizing this compound on substrates with tunable stiffness, researchers can create platforms to investigate the intricate processes of mechanotransduction—how cells sense and respond to mechanical forces. This could lead to new insights into a wide range of biological phenomena, from embryonic development to disease progression.

Development of Advanced Biosensors: The specific binding of this compound to integrins can be harnessed to create novel biosensors for detecting and quantifying integrin expression on cells. Such biosensors could be valuable diagnostic tools for various diseases, including cancer.

High-Throughput Screening Platforms: this compound-functionalized surfaces can be integrated into high-throughput screening assays to identify new drugs that modulate cell adhesion and migration. This could accelerate the discovery of novel therapeutics for a variety of conditions, including fibrosis and cancer metastasis.

Molecular Imaging Probes: By conjugating this compound to imaging agents such as fluorophores or radionuclides, it can be used as a probe to visualize and track integrin-expressing cells in vitro and in vivo. This has significant potential for non-invasive monitoring of disease progression and response to therapy.

The continued exploration of this compound and related RGD peptides promises to yield not only a deeper understanding of fundamental cell biology but also the development of innovative technologies for medicine and biotechnology. nih.govmdpi.com

Q & A

Basic Research Questions

Q. How can researchers formulate focused research questions on Grgdspc's fundamental properties?

  • Methodological Answer : Use frameworks like FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the practicality and significance of questions. For example:

  • Define the population (e.g., chemical interactions), intervention (e.g., this compound exposure), and outcomes (e.g., stability metrics) using the PICO framework .
  • Avoid overly broad questions (e.g., "What is this compound?") in favor of specific inquiries like, "How does pH variability affect this compound’s stability in aqueous solutions?" .

Q. What are the key steps for conducting a systematic literature review on this compound?

  • Methodological Answer :

Use advanced search operators (e.g., site:.edu, intitle:this compound) on platforms like Google Scholar to filter high-quality sources .

Map recurring themes (e.g., synthesis methods, toxicity profiles) and gaps (e.g., long-term environmental impact) using tools like Semrush’s Topic Research to identify understudied areas .

Organize findings into a matrix comparing methodologies, results, and contradictions (e.g., conflicting data on this compound’s biodegradability) .

Q. How to design initial experiments to assess this compound’s stability under varying conditions?

  • Methodological Answer :

  • Apply Design of Experiments (DOE) principles:
  • Define independent variables (e.g., temperature, UV exposure).
  • Use control groups to isolate this compound’s inherent reactivity .
  • Validate protocols through pilot studies, documenting deviations (e.g., unexpected oxidation) for iterative refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data on this compound’s catalytic activity?

  • Methodological Answer :

  • Conduct triangulation : Cross-validate results using multiple techniques (e.g., spectroscopy, chromatography) .
  • Perform sensitivity analysis to identify confounding variables (e.g., impurity levels in synthesis batches) .
  • Use Bayesian statistics to quantify uncertainty and update hypotheses iteratively .

Q. What methodologies address interdisciplinary challenges in studying this compound’s environmental impact?

  • Methodological Answer :

  • Combine qualitative (e.g., ethnographic surveys on industrial usage) and quantitative (e.g., LC-MS/MS quantification) approaches .
  • Develop system dynamics models to simulate this compound’s lifecycle, integrating chemical, ecological, and socioeconomic data .
  • Collaborate across domains (e.g., chemistry, policy science) to align research objectives with regulatory frameworks .

Q. How to ensure GDPR compliance when handling this compound-related human subject data (e.g., occupational exposure studies)?

  • Methodological Answer :

Conduct a Data Protection Impact Assessment (DPIA) to identify risks (e.g., re-identification of anonymized data) .

Obtain explicit consent using plain-language forms, specifying data usage scope (e.g., "for toxicity analysis only") .

Maintain a Record of Processing Activities (ROPA) detailing data storage, access controls, and deletion timelines .

Data Analysis and Validation

Q. What statistical approaches are robust for analyzing this compound’s dose-response relationships in toxicology studies?

  • Methodological Answer :

  • Use non-linear regression models (e.g., Hill equation) to fit sigmoidal dose-response curves .
  • Validate assumptions (e.g., normality, homoscedasticity) via Q-Q plots and Levene’s test .
  • Address outliers using robust regression techniques (e.g., Huber loss) rather than arbitrary exclusion .

Compliance and Ethical Considerations

Q. How to document this compound’s synthesis protocols for reproducibility and regulatory audits?

  • Methodological Answer :

  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Publish protocols on platforms like Protocols.io with version control .
  • Include raw data (e.g., NMR spectra, reaction yields) in supplementary materials .
  • Align with OECD Guidelines for chemical safety testing to meet international standards .

Tables: Key Methodological Frameworks

Framework Application Source
FINER CriteriaEvaluating research question feasibility
PICO FrameworkStructuring hypothesis-driven questions
FAIR PrinciplesEnsuring data reproducibility
GDPR DPIAManaging ethical data handling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.